Reglitazar

Catalog No.
S541170
CAS No.
170861-63-9
M.F
C22H20N2O5
M. Wt
392.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Reglitazar

CAS Number

170861-63-9

Product Name

Reglitazar

IUPAC Name

4-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,2-oxazolidine-3,5-dione

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C22H20N2O5/c1-14-19(23-21(28-14)16-5-3-2-4-6-16)11-12-27-17-9-7-15(8-10-17)13-18-20(25)24-29-22(18)26/h2-10,18H,11-13H2,1H3,(H,24,25)

InChI Key

QBQLYIISSRXYKL-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC4C(=O)NOC4=O

Solubility

Soluble in DMSO

Synonyms

Reglitazar; JTT-501; PNU-182716; PNU-716; JTT501; PNU182716; PNU716; FK-614; FK614; Reglixane.

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC4C(=O)NOC4=O

Description

The exact mass of the compound Reglitazar is 392.1372 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Reglitazar is a compound classified as a dual agonist for the peroxisome proliferator-activated receptors (PPARs), specifically PPAR alpha and PPAR gamma. This compound is known for its potential therapeutic applications in managing metabolic disorders, particularly type 2 diabetes and dyslipidemia. Reglitazar has been shown to exhibit hypoglycemic effects and a pronounced ability to lower triglyceride levels compared to traditional thiazolidinediones (TZDs) such as rosiglitazone and pioglitazone . The chemical structure of Reglitazar includes a thiazolidine core, which is characteristic of its class, but with modifications that enhance its pharmacological profile .

, primarily oxidation, which can lead to the formation of various oxides under specific conditions. Additionally, it may participate in conjugation reactions typical of many drug compounds, allowing for metabolic transformations that affect its bioavailability and activity within biological systems.

Reglitazar demonstrates significant biological activity through its dual agonistic action on PPAR alpha and PPAR gamma. This action enhances insulin sensitivity and promotes lipid metabolism, making it effective in lowering blood glucose levels and triglycerides. Studies indicate that Reglitazar has a stronger triglyceride-lowering effect than traditional TZDs, contributing to its attractiveness as a therapeutic agent for patients with metabolic syndrome . Furthermore, it has been evaluated for safety and efficacy in clinical settings, showing promise in improving glycemic control without the common side effects associated with other PPAR agonists .

Reglitazar is primarily investigated for its applications in treating type 2 diabetes and associated lipid abnormalities. Its dual action on PPAR alpha and gamma makes it suitable for addressing both hyperglycemia and dyslipidemia simultaneously. Additionally, ongoing research explores its potential use in non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders where insulin resistance plays a key role .

Interaction studies involving Reglitazar have focused on its pharmacodynamic interactions with other antidiabetic agents. For instance, combinations with vildagliptin have been explored to enhance glycemic control while minimizing adverse effects commonly associated with monotherapy . These studies are crucial for understanding how Reglitazar can be integrated into existing treatment regimens for better patient outcomes.

Reglitazar shares similarities with several other compounds that act on PPAR receptors. Below is a comparison highlighting its uniqueness:

Compound NameType of AgonistKey Characteristics
RosiglitazonePPAR gammaStrong insulin sensitizer; associated with edema
PioglitazonePPAR gammaEffective for type 2 diabetes; less edema than rosiglitazone
LobeglitazoneDual PPAR alpha/gammaLower risk of bladder cancer; favorable safety profile
SaroglitazarDual PPAR alpha/gammaFocused on lipid metabolism; ongoing clinical trials
ChiglitazarPan PPAR agonistUnder consideration in China; broad agonistic activity

Reglitazar's unique profile lies in its enhanced triglyceride-lowering effect compared to traditional TZDs while maintaining a favorable safety profile. This positions it as a promising candidate in the development of new therapies for metabolic diseases .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

392.13722174 g/mol

Monoisotopic Mass

392.13722174 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P9UTN18JVV

Drug Indication

For the treatment of diabetes mellitus type 1 and 2.

Pharmacology

Reglixane shows a hypoglycemic effect and also a stronger triglyceride-lowering effect than the thiazolidine-2,4-diones. In preclinical studies, reglixane has been shown to prevent several diabetic complications, such as cataract, nephropathy, and neuropathy.

Mechanism of Action

Reglixane is an agonist of peroxisome proliferator-activated receptor (PPAR) gamma and alpha.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Other CAS

170861-63-9

Wikipedia

Reglitazar

Dates

Modify: 2024-02-18
1: Guo L, Zhang L, Sun Y, Muskhelishvili L, Blann E, Dial S, Shi L, Schroth G, Dragan YP. Differences in hepatotoxicity and gene expression profiles by anti-diabetic PPAR gamma agonists on rat primary hepatocytes and human HepG2 cells. Mol Divers. 2006 Aug;10(3):349-60. PubMed PMID: 17031537.
2: Zhong CB, Zhu XJ, Liu ZR, Gao XP, Wang XC. [Design, synthesis and insulin-sensitizing activity of some peroxisome proliferator-activated gamma agonists]. Yao Xue Xue Bao. 2005 Feb;40(2):136-40. Chinese. PubMed PMID: 15875669.
3: Breda M, Basileo G, James CA. Simultaneous determination of JTT-501 and its main metabolite in human plasma by liquid chromatography-ionspray mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2003 Aug 25;794(1):167-74. PubMed PMID: 12888209.
4: Yamanouchi T. [Chemical structures and pharmacological characteristics of novel non-thiazolidinedione insulin sensitizer (JTT-501, FK614)]. Nihon Rinsho. 2002 Sep;60 Suppl 9:573-7. Review. Japanese. PubMed PMID: 12387053.
5: Shinkai H. [The chemical structure and pharmacological properties of a novel isoxazolidinedione insulin sensitizer, JTT-501]. Nihon Rinsho. 2001 Nov;59(11):2207-10. Review. Japanese. PubMed PMID: 11712409.
6: Brunmair B, Gras F, Neschen S, Roden M, Wagner L, Waldhäusl W, Fürnsinn C. Direct thiazolidinedione action on isolated rat skeletal muscle fuel handling is independent of peroxisome proliferator-activated receptor-gamma-mediated changes in gene expression. Diabetes. 2001 Oct;50(10):2309-15. PubMed PMID: 11574413.
7: Eto K, Ohya Y, Nakamura Y, Abe I, Fujishima M. Comparative actions of insulin sensitizers on ion channels in vascular smooth muscle. Eur J Pharmacol. 2001 Jun 29;423(1):1-7. PubMed PMID: 11438300.
8: Tang Y, Osawa H, Onuma H, Hasegawa M, Nishimiya T, Ochi M, Makino H. Adipocyte-specific reduction of phosphodiesterase 3B gene expression and its restoration by JTT-501 in the obese, diabetic KKAy mouse. Eur J Endocrinol. 2001 Jul;145(1):93-9. PubMed PMID: 11415857.
9: Uchida K, Ogino K, Shimoyama M, Hisatome I, Shigemasa C. Acute hemodynamic effects of insulin-sensitizing agents in isolated perfused rat hearts. Eur J Pharmacol. 2000 Jul 14;400(1):113-9. PubMed PMID: 10913592.
10: Niwa M, Rashid S, Shum K, Mathoo JM, Chan O, Tchipashvili V, Kawamori R, Vranic M, Giacca A. Effect of JTT-501 on net hepatic glucose balance and peripheral glucose uptake in alloxan-induced diabetic dogs. Metabolism. 2000 Jul;49(7):862-7. PubMed PMID: 10909996.
11: Yamazaki Y, Osaka T, Murakami T, Inoue S. JTT-501, a new oral hypoglycemic agent, reverses hypertriglyceridemia in Zucker fatty and ventromedial hypothalamus-lesioned obese rats. Metabolism. 2000 May;49(5):574-8. PubMed PMID: 10831165.
12: Shibata T, Takeuchi S, Yokota S, Kakimoto K, Yonemori F, Wakitani K. Effects of peroxisome proliferator-activated receptor-alpha and -gamma agonist, JTT-501, on diabetic complications in Zucker diabetic fatty rats. Br J Pharmacol. 2000 Jun;130(3):495-504. PubMed PMID: 10821776; PubMed Central PMCID: PMC1572094.
13: Shibata T, Matsui K, Yonemori F, Wakitani K. Triglyceride-lowering effect of a novel insulin-sensitizing agent, JTT-501. Eur J Pharmacol. 1999 May 28;373(1):85-91. PubMed PMID: 10408254.
14: Kadowaki T. [Insulin-sensitizing agents]. Nihon Rinsho. 1999 Mar;57(3):688-94. Review. Japanese. PubMed PMID: 10199155.
15: Maegawa H, Obata T, Shibata T, Fujita T, Ugi S, Morino K, Nishio Y, Kojima H, Hidaka H, Haneda M, Yasuda H, Kikkawa R, Kashiwagi A. A new antidiabetic agent (JTT-501) rapidly stimulates glucose disposal rates by enhancing insulin signal transduction in skeletal muscle. Diabetologia. 1999 Feb;42(2):151-9. PubMed PMID: 10064094.
16: Shibata T, Matsui K, Nagao K, Shinkai H, Yonemori F, Wakitani K. Pharmacological profiles of a novel oral antidiabetic agent, JTT-501, an isoxazolidinedione derivative. Eur J Pharmacol. 1999 Jan 8;364(2-3):211-9. PubMed PMID: 9932726.
17: Shibata T, Matsui K, Yonemori F, Wakitani K. JTT-501, a novel oral antidiabetic agent, improves insulin resistance in genetic and non-genetic insulin-resistant models. Br J Pharmacol. 1998 Dec;125(8):1744-50. PubMed PMID: 9886766; PubMed Central PMCID: PMC1565761.
18: Shinkai H, Onogi S, Tanaka M, Shibata T, Iwao M, Wakitani K, Uchida I. Isoxazolidine-3,5-dione and noncyclic 1,3-dicarbonyl compounds as hypoglycemic agents. J Med Chem. 1998 May 21;41(11):1927-33. PubMed PMID: 9599241.
19: Terasaki J, Anai M, Funaki M, Shibata T, Inukai K, Ogihara T, Ishihara H, Katagiri H, Onishi Y, Sakoda H, Fukushima Y, Yazaki Y, Kikuchi M, Oka Y, Asano T. Role of JTT-501, a new insulin sensitiser, in restoring impaired GLUT4 translocation in adipocytes of rats fed a high fat diet. Diabetologia. 1998 Apr;41(4):400-9. PubMed PMID: 9562343.

Explore Compound Types